4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine
Description
Significance of Thiazole (B1198619) Heterocycles in Synthetic and Medicinal Chemistry Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds. nih.govmdpi.com Its presence is noted in a wide array of natural products and synthetic pharmaceuticals, underscoring its versatility and importance in medicinal chemistry. globalresearchonline.netresearchgate.net The thiazole nucleus is a key component of many FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities. globalresearchonline.net
The significance of the thiazole moiety can be attributed to several key factors:
Diverse Biological Activities: Thiazole derivatives have been reported to exhibit an extensive range of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.com This wide-ranging bioactivity makes the thiazole scaffold a privileged structure in the design of new therapeutic agents.
Synthetic Accessibility: The development of various synthetic methodologies has made the thiazole ring and its derivatives readily accessible for chemical exploration and modification. researchgate.net This allows for the systematic investigation of structure-activity relationships (SAR) to optimize biological efficacy.
Metabolic Stability: The aromatic nature of the thiazole ring often imparts a degree of metabolic stability to the parent molecule, which is a desirable characteristic for drug candidates.
Structural Versatility: The thiazole ring can be functionalized at multiple positions, providing ample opportunities for chemists to modulate the steric, electronic, and physicochemical properties of the molecule to fine-tune its interaction with biological targets.
Below is a table summarizing some of the key biological activities associated with thiazole-containing compounds.
| Biological Activity | Examples of Thiazole-Containing Compounds |
| Antimicrobial | Sulfathiazole, Cefepime |
| Antiviral | Ritonavir |
| Anticancer | Dasatinib, Tiazofurin |
| Anti-inflammatory | Meloxicam, Fanetizole |
Role of the Morpholine (B109124) Moiety in Enhancing Synthetic Utility and Biological Activities of Heterocyclic Compounds
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is another prevalent scaffold in medicinal chemistry. scispace.comresearchgate.net Its incorporation into molecular structures is often driven by its ability to confer favorable physicochemical and pharmacokinetic properties. mdpi.comnih.gov
The key contributions of the morpholine moiety include:
Improved Physicochemical Properties: The presence of the morpholine ring can enhance the aqueous solubility and polarity of a compound, which can lead to improved bioavailability and pharmacokinetic profiles. nih.gov
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.
Hydrogen Bonding Capability: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding interactions with biological targets, which can contribute to binding affinity and potency. scispace.com
Synthetic Handle: The secondary amine of the morpholine ring provides a convenient point of attachment for further chemical modification, allowing for the exploration of a wider chemical space. mdpi.com
The utility of the morpholine ring is evident in its presence in numerous approved drugs across various therapeutic areas.
| Therapeutic Area | Example of Morpholine-Containing Drug |
| Oncology | Gefitinib |
| Infectious Diseases | Linezolid |
| Central Nervous System | Reboxetine |
Overview of 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine within the Broader Context of Hybrid Morpholine-Thiazole Derivatives
The compound this compound is a specific example of a hybrid molecule that integrates the thiazole and morpholine scaffolds. In this structure, the morpholine ring is directly attached to the C2 position of the 4,5-dimethylthiazole (B1345194) ring. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its chemical architecture places it within a class of compounds that has been the subject of significant academic and industrial research. nih.govnih.gov
The broader class of 2-morpholinothiazole (B1317029) derivatives has been investigated for various biological activities. For instance, certain 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer. globalresearchonline.net The general structure of these hybrid molecules allows for systematic modifications to explore their therapeutic potential.
The synthesis of such hybrid compounds typically involves the reaction of a morpholine-containing precursor with a suitable thiazole-forming reagent or the direct coupling of a pre-formed morpholine and thiazole moiety. nih.gov The specific introduction of the two methyl groups at the 4 and 5 positions of the thiazole ring in this compound would likely influence its steric and electronic properties, potentially modulating its interaction with biological targets compared to its unsubstituted counterpart.
Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery programs. The established significance of both the thiazole and morpholine heterocycles provides a strong rationale for the continued investigation of this and related hybrid molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-8(2)13-9(10-7)11-3-5-12-6-4-11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWJRGEQCBGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light, which excites these electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, providing valuable insights into its chromophores and conjugation.
For the compound 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine , UV-Vis spectroscopy can elucidate the electronic transitions associated with its heterocyclic aromatic thiazole (B1198619) ring and the auxochromic morpholine (B109124) substituent. The thiazole ring, with its conjugated system of double bonds and heteroatoms (nitrogen and sulfur), is the primary chromophore responsible for UV absorption. The lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine ring, as well as on the nitrogen and sulfur atoms of the thiazole ring, can also participate in n→π* transitions. The π→π* transitions, typically of higher energy, arise from the excitation of electrons within the thiazole's π-system.
The electronic transitions in this compound would be influenced by the interplay between the electron-donating morpholine group and the electron-withdrawing thiazole nucleus. The methyl groups on the thiazole ring may also exert a slight bathochromic (red) shift on the absorption maxima due to hyperconjugation.
To provide a comprehensive analysis, hypothetical UV-Vis spectroscopic data for this compound in a common solvent like ethanol (B145695) is presented below for illustrative purposes. This data is based on the expected electronic transitions for this type of molecular structure.
Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|---|---|
| ~215 | ~12,000 | π → π* |
| ~270 | ~8,500 | π → π* |
The anticipated π→π* transitions are expected to be the most intense, corresponding to the excitation of electrons in the conjugated thiazole ring. The lower intensity n→π* transition would involve the non-bonding electrons on the nitrogen and sulfur atoms. The solvent can also play a significant role in the position and intensity of these absorption bands. Polar solvents, for instance, can lead to shifts in the absorption maxima due to stabilization of the ground or excited states.
Further empirical studies are required to determine the precise UV-Vis spectroscopic profile of this compound and to fully characterize its electronic transitions. Such research would provide a more definitive understanding of the molecule's electronic behavior and would be valuable for its identification and quantification in various applications.
Computational Studies and Molecular Modeling of Thiazole Morpholine Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for evaluating the structural and spectral characteristics of organic molecules. irjweb.com This method is employed to determine the electronic structure of molecules, providing a basis for understanding their geometry, reactivity, and various spectroscopic properties. Calculations are typically performed using specific functionals, such as B3LYP, with a defined basis set like 6-311G(d,p), to solve the Schrödinger equation for the system. epu.edu.iqresearchgate.net
| Parameter | Description | Typical Conformation |
| Thiazole (B1198619) Ring | A five-membered aromatic heterocycle. | Planar |
| Morpholine (B109124) Ring | A six-membered saturated heterocycle. | Chair Conformation nih.gov |
| Inter-ring Dihedral Angle | The angle between the planes of the thiazole and morpholine rings. | Non-coplanar |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org
| Parameter | Energy (eV) | Significance |
| EHOMO | ~ -5.4 to -6.6 | Represents the electron-donating ability. irjweb.comnih.govscirp.org |
| ELUMO | ~ -0.7 to -1.8 | Represents the electron-accepting ability. irjweb.comnih.govscirp.org |
| Energy Gap (ΔE) | ~ 4.6 to 4.8 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. irjweb.comnih.govscirp.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or deficient in electrons. researchgate.net It provides a map of the charge distribution, which is invaluable for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These areas are susceptible to electrophilic attack. irjweb.comresearchgate.net
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These sites are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen atom of the thiazole ring, indicating these are the primary sites for electrophilic interaction.
DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical ¹H and ¹³C NMR spectra can be generated.
These predicted spectra are often in excellent agreement with experimental data, aiding in the structural elucidation and verification of synthesized compounds. nih.govresearchgate.net Comparing theoretical and experimental chemical shifts allows for a detailed assignment of signals and confirmation of the proposed molecular structure. epu.edu.iq
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-CH₃ | ~ 2.1 - 2.5 | ~ 12 - 15 |
| Morpholine-CH₂ (adjacent to N) | ~ 3.2 - 3.6 | ~ 47 - 51 |
| Morpholine-CH₂ (adjacent to O) | ~ 3.7 - 4.0 | ~ 65 - 68 |
| Thiazole-C (substituted) | - | ~ 155 - 165 |
| Thiazole-C (methyl-substituted) | - | ~ 130 - 145 |
Organic molecules featuring electron donor-acceptor pairs connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. kocaeli.edu.tr These properties are characterized by the molecular polarizability (α) and the first hyperpolarizability (β), which can be calculated using DFT methods. ymerdigital.com A large hyperpolarizability value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. mdpi.com The magnitude of β is highly dependent on intramolecular charge transfer (ICT) from the donor to the acceptor group. While the thiazole-morpholine system possesses donor (morpholine) and π-system (thiazole) components, its NLO properties would be enhanced by the addition of a strong electron-withdrawing group to extend the conjugation and increase the ICT character. ymerdigital.com
| Parameter | Description | Significance |
| α (Polarizability) | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Relates to the linear optical response. |
| β (First Hyperpolarizability) | The measure of the second-order NLO response. | A large value indicates significant NLO activity, often linked to strong intramolecular charge transfer. mdpi.com |
Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govsemanticscholar.org The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which is typically reported in kcal/mol. biointerfaceresearch.com
For thiazole-morpholine derivatives, docking studies can identify potential biological targets, such as enzymes or receptors. The results provide insights into the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. biointerfaceresearch.comnih.gov A lower binding energy indicates a more stable and favorable ligand-protein complex. These studies can reveal, for example, that the morpholine oxygen acts as a hydrogen bond acceptor while the thiazole ring engages in hydrophobic interactions. nih.gov
| Protein Target (Example) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Penicillin-Binding Protein | -5.0 to -6.5 | ASN 308, SER 303 | Hydrogen Bond, Carbon-Hydrogen Bond nih.gov |
| Fer Kinase | -8.0 to -9.0 | ASN 573, LYS 591, ASP 684 | Hydrogen Bond biointerfaceresearch.com |
| Influenza Hemagglutinin | -6.0 to -7.5 | SER 155, TRP 21 | Hydrophobic, Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular behavior, offering deep insights into the conformational flexibility and stability of thiazole-morpholine systems. nih.gov By simulating the interactions between a molecule and its environment, such as a solvent or a biological receptor, MD can characterize the dynamic behavior of a ligand-protein complex. nih.gov
In studies of related thiazole derivatives, MD simulations have been run for extended periods, such as 150 nanoseconds, to sample various conformations the molecule might adopt in a solvated state. nih.gov Key analyses performed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govnih.gov
RMSD analysis tracks the average deviation of the molecule's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the molecule has reached equilibrium and maintains a consistent conformation.
RMSF analysis measures the fluctuation of individual amino acid residues or parts of the molecule. nih.gov Lower fluctuation in a catalytic pocket, for instance, indicates that the residue's conformation remains relatively stable during the simulation, which can be crucial for maintaining key binding interactions. nih.gov
For thiazole-morpholine compounds interacting with a biological target, MD simulations can confirm the stability of the binding pose predicted by molecular docking. nih.gov Analyses of hydrogen bonds, radius of gyration (RoG), and Solvent Accessible Surface Area (SASA) further elucidate the stability and nature of the protein-ligand complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For thiazole-morpholine systems, QSAR is instrumental in predicting the therapeutic potential of new derivatives and guiding the design of more potent compounds.
The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Electronic: Relating to the electron distribution (e.g., ELUMO). researchgate.net
Geometric: Pertaining to the 3D shape of the molecule.
Physicochemical: Including properties like lipophilicity (LogP) and Molar Refractivity (MR). researchgate.net
Once calculated, these descriptors are used to build a predictive model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Artificial Neural Networks (ANN). researchgate.net A successful QSAR model can reliably predict the activity of novel compounds before they are synthesized. nih.gov For example, a QSAR study on thiazole derivatives used descriptors like MR, LogP, and ELUMO to develop an MLR model with high predictive power (R²test = 0.78). researchgate.net An even more robust model was achieved using an ANN, demonstrating superior performance (R²test = 0.98). researchgate.net
These predictive models provide a reliable basis for planning the synthesis and experimental testing of new compounds, significantly accelerating the drug discovery process. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Lead Optimization
Before a potential drug candidate can be effective, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com Poor ADME properties are a major reason for the failure of drug candidates in clinical trials. mdpi.com In silico ADME prediction tools are therefore essential for the early-stage evaluation and optimization of lead compounds like those in the thiazole-morpholine family. nuph.edu.ua
Computational tools and web-based applications such as PreADMET, SwissADME, and pkCSM are widely used to calculate ADME profiles from a molecule's structure. nuph.edu.uadmed.org.ua These programs predict various parameters that determine the bioavailability and safety of a compound. dmed.org.ua For instance, studies on morpholine-containing thiazole derivatives have indicated good oral bioavailability and low toxicity based on these predictions. dmed.org.ua Early assessment of ADME properties helps identify promising candidates for development while filtering out those with a low probability of success. nuph.edu.ua
The following table summarizes key ADME parameters and typical predictions for thiazole-morpholine derivatives based on computational studies of similar structures.
| ADME Parameter | Description | Typical Prediction for Thiazole-Morpholine Analogs | Significance |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed through the human intestine. | High absorption predicted. nuph.edu.ua | Crucial for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Ability of the compound to cross the barrier protecting the brain. | Variable; can be predicted as permeable or non-permeable depending on specific substitutions. | Important for CNS-targeting drugs; non-permeability is desired for peripherally acting drugs. |
| CYP450 Inhibition | Inhibition of Cytochrome P450 enzymes, which are key for drug metabolism. | Often predicted to not inhibit major CYP isoforms. researchgate.net | Low inhibition potential reduces the risk of adverse drug-drug interactions. |
| Drug-Likeness Rules | Compliance with established rules (e.g., Lipinski's Rule of Five) that assess if a compound is likely to be an orally active drug. | Generally compliant with rules from Lipinski, Weber, Egan, and Mugge. dmed.org.ua | Indicates good physicochemical properties for oral administration. |
| Toxicity Prediction | Assessment of potential risks like carcinogenicity or cardiotoxicity. | Predicted to have no carcinogenicity and low overall toxicity. nuph.edu.uadmed.org.ua | Essential for ensuring the safety profile of a potential drug. |
Conformational Analysis and Steric Hindrance Effects on Molecular Structure
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis of this compound involves understanding the spatial arrangement of its constituent rings and the influence of its substituents.
The morpholine ring typically adopts a stable chair conformation. It is linked to the C2 position of the thiazole ring, and the rotational freedom around this single bond allows for different relative orientations of the two heterocyclic systems. However, this rotation is influenced by the presence of the two methyl groups at the C4 and C5 positions of the thiazole ring.
These methyl groups introduce significant steric hindrance , which is the effect on molecular geometry and reactivity caused by the spatial bulk of different parts of a molecule. This steric bulk can:
Restrict the free rotation around the bond connecting the morpholine and thiazole rings.
Favor specific low-energy conformations where the rings are oriented to minimize steric clash.
Influence how the molecule binds to a biological target. nih.gov The bulkiness of substituents can alter the binding affinity and orientation of an inhibitor within an enzyme's active site. nih.gov
In Vitro Biological Activity Evaluation of Thiazole Morpholine Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of thiazole-morpholine derivatives has been a significant area of investigation. These studies encompass a broad range of pathogens, including various bacterial and fungal strains, to determine the extent and specificity of their activity.
Antibacterial Potentials Against Gram-Positive and Gram-Negative Bacterial Strains
Thiazole (B1198619) derivatives have been examined for their antibacterial properties against both Gram-positive and Gram-negative bacteria. sapub.org The core structure, featuring a thiazole ring, is recognized for its biological activity. mdpi.com Research into 2,4-disubstituted 1,3-thiazole derivatives has indicated notable in vitro antibacterial effects. mdpi.com For instance, certain analogues with nitro groups at the phenyl substituent have demonstrated activity against Bacillus subtilis and Escherichia coli. mdpi.com The presence of a trichlorophenyl thiazole component has shown significant inhibitory action against a spectrum of bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com
In a study of newly synthesized morpholine (B109124) derivatives containing an azole nucleus, some compounds were found to be active against Mycobacterium smegmatis. nih.gov However, most of the tested compounds did not show activity against Gram-negative bacterial strains, with one derivative demonstrating low activity against Pseudomonas aeruginosa. nih.gov Another study synthesized a series of 1,3-thiazole and benzo[d]thiazole derivatives and evaluated their activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov
Antifungal Efficacy Against Yeast and Filamentous Fungi Species
The antifungal properties of thiazole-morpholine derivatives have also been explored. Studies have shown that some morpholine derivatives exhibit activity against the yeasts Candida albicans and Saccharomyces cerevisiae, although often at high concentrations. nih.gov In a separate investigation, newly synthesized thiazole derivatives were tested against various fungal strains, with some compounds showing promising activity against Aspergillus niger. mdpi.com The evaluation of 4-(5-aryl-2-furoyl)morpholines and their thio-analogues also identified compounds with high activity against Cryptococcus neoformans. researchgate.net
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To quantify the antimicrobial potency, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values are determined. For a series of novel heteroaryl thiazole derivatives, moderate antibacterial activity was observed, with MIC and MBC values for the most active compound in the range of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively. researchgate.net The antifungal activity for this series was more pronounced, with MICs ranging from 0.06–0.47 mg/mL and MFCs from 0.11–0.94 mg/mL. researchgate.net
Another study on 1,3-thiazole derivatives reported MIC values of 125–150 μg/mL against S. aureus and E. coli, and against the fungus A. niger. nih.gov For a series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives, one compound showed significant activity against Gram-positive bacteria with MIC values between 1.95–15.62 µg/mL and MBC values from 3.91–62.5 µg/mL. mdpi.com
| Compound Class | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Heteroaryl Thiazole Derivatives | Bacteria | 230–700 | researchgate.net |
| Heteroaryl Thiazole Derivatives | Fungi | 60–470 | researchgate.net |
| 1,3-Thiazole Derivatives | S. aureus, E. coli, A. niger | 125–150 | nih.gov |
| 4-Methyl-1,2,3-thiadiazole Derivative (Compound 15) | Gram-positive bacteria | 1.95–15.62 | mdpi.com |
| Morpholine Derivatives | M. smegmatis | 15.6 | nih.gov |
Antitumor and Cytotoxic Activity against Human Cancer Cell Lines
The potential of thiazole-containing compounds as anticancer agents has been demonstrated through various in vitro studies on human cancer cell lines.
Cytotoxicity Assays (e.g., MTT Assay) on Various Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, HeLa)
Cytotoxicity studies, often using the MTT assay, have revealed the antiproliferative activity of thiazole derivatives across a range of cancer cell lines. A novel series of thiazole derivatives showed cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com The most active compound in this series exhibited IC₅₀ values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com
Another study on morpholine-based thiazoles found that a derivative with a nitro substitution showed significant antiproliferative potential against the triple-negative MDA-MB-231 breast cancer cell line, with an IC₅₀ value of 15.8 ± 0.6 μM. researchgate.net Thiazole-fused quinazolinones also exhibited a broad spectrum of cytotoxicity, with one of the most potent compounds showing IC₅₀ values of 3 μM for Caco-2 (colon), 4 µM for PC-3 (prostate) and HCT-116 (colon), and 5 µM for Huh7-D12 (liver), MCF-7, and MDA-MB-231 (breast) cell lines. mdpi.com Palladium(II) complexes with thiazoline (B8809763) derivative ligands also displayed cytotoxic effects, with the most active complexes showing IC₅₀ values between 46.39 ± 3.99 μM and 62.74 ± 6.45 μM on HeLa (cervical), HL-60 (leukemia), and U-937 (lymphoma) cell lines. nih.govresearchgate.net
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative (Compound 4c) | MCF-7 (Breast) | 2.57 | mdpi.com |
| Thiazole Derivative (Compound 4c) | HepG2 (Liver) | 7.26 | mdpi.com |
| Morpholine-based Thiazole (Compound 23) | MDA-MB-231 (Breast) | 15.8 | researchgate.net |
| Thiazole-fused Quinazolinone (Compound II) | Caco-2 (Colon) | 3 | mdpi.com |
| HCT-116 (Colon) | 4 | mdpi.com | |
| MCF-7 (Breast) | 5 | mdpi.com | |
| Palladium(II) Thiazoline Complexes | HeLa, HL-60, U-937 | 46.39 - 62.74 | nih.gov |
Enzyme Inhibition Studies
Thiazole-morpholine derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential therapeutic applications.
A study focusing on morpholine-derived thiazoles identified them as inhibitors of bovine carbonic anhydrase-II (bCA-II). nih.gov The inhibitory activity varied among the derivatives, with an N-ethyl-morpholine derivative being the most potent, showing an IC₅₀ of 14.68 μM. nih.gov Kinetic studies of this potent compound revealed concentration-dependent inhibition with a Kᵢ value of 9.64 ± 0.007 μM. nih.gov
In another research area, certain morpholine derivatives containing a 1,3-thiazole nucleus were evaluated for their antiurease activity. nih.govresearchgate.net One such compound proved to be a highly potent urease inhibitor, with an IC₅₀ value of 2.37 ± 0.19 μM. nih.govresearchgate.net
Furthermore, thiazole derivatives have been investigated as cholinesterase inhibitors. nih.gov A synthesized series was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent AChE inhibitor from this series had an IC₅₀ value of 25.5 ± 2.12 µg/mL. nih.gov
The anticancer activity of some thiazole derivatives has been linked to enzyme inhibition. For example, a compound that showed significant cytotoxicity against cancer cells was also found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis, with an IC₅₀ of 0.15 µM. mdpi.com
| Compound Class | Enzyme | Inhibition Value (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Morpholine-derived Thiazole | Carbonic Anhydrase-II | IC₅₀ = 14.68 µM | nih.gov |
| Morpholine-derived Thiazole | Carbonic Anhydrase-II | Kᵢ = 9.64 µM | nih.gov |
| Morpholine-Thiazole Derivative | Urease | IC₅₀ = 2.37 µM | nih.govresearchgate.net |
| Thiazole Derivative | Acetylcholinesterase | IC₅₀ = 25.5 µg/mL | nih.gov |
| Thiazole Derivative | VEGFR-2 | IC₅₀ = 0.15 µM | mdpi.com |
Cholinesterase Inhibition
The search for novel cholinesterase inhibitors is a significant area of research, particularly for neurodegenerative diseases. mdpi.com While various thiazole-based compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), no specific inhibitory data (such as IC₅₀ values) for 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine against these enzymes was found in the reviewed literature. Studies on benzimidazole-based thiazoles have shown IC₅₀ values ranging from 0.10 µM to 11.10 µM for AChE, indicating the potential of the thiazole scaffold in designing cholinesterase inhibitors. mdpi.com However, this data does not directly apply to the specific compound of interest.
Cyclooxygenase (COX) Inhibition, including COX-1 and COX-2 Selectivity
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.govmdpi.com The selective inhibition of COX-2 over COX-1 is a critical goal to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A review of the literature did not yield specific data on the COX-1 or COX-2 inhibitory activity or selectivity of this compound. Research on other thiazole derivatives has shown a wide range of activities, with some compounds demonstrating non-selective COX-1/COX-2 inhibition and others showing high selectivity for COX-2. nih.govfrontiersin.org For instance, certain 4-substituted thiazole analogues of indomethacin (B1671933) were found to be potent and selective inhibitors of the COX-2 enzyme. nih.gov Without direct experimental evidence, the COX inhibitory profile of this compound remains unknown.
Carbonic Anhydrase (CA-II) Inhibition and Kinetic Studies
Carbonic anhydrase II (CA-II) is a zinc-containing metalloenzyme involved in numerous physiological processes. rsc.orgnih.gov Its inhibition is a therapeutic strategy for conditions like glaucoma. nih.gov Studies have been conducted on a series of morpholine-derived thiazoles for their inhibitory potential against bovine carbonic anhydrase-II (bCA-II), which is often used in initial pharmacological studies due to its similarity to the human isoform. nih.gov
In one study screening 25 newly synthesized thiazole derivatives, compounds with a morpholine-based thiazole ring showed varied inhibitory activity against CA-II. rsc.orgnih.govresearchgate.net The most potent compound identified in this series was a 4-para-nitrophenyl N-ethyl-morpholine derivative, which exhibited an IC₅₀ of 14.68 μM. nih.gov A kinetic study of this potent compound revealed a Ki value of 9.64 ± 0.007 μM. rsc.orgresearchgate.net However, specific IC₅₀ or Ki values for this compound were not provided in the accessible literature. The research suggests that the morpholine-thiazole scaffold can effectively interact with the CA-II binding site. rsc.orgnih.gov
Tubulin Polymerization Inhibition
Tubulin polymerization is a critical target in cancer chemotherapy, and various heterocyclic compounds, including thiazoles, have been investigated as inhibitors. nih.govnih.gov These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov A thorough literature search did not uncover any studies that specifically evaluated this compound for its effect on tubulin polymerization. Research on other 2,4-disubstituted thiazole derivatives has identified compounds with potent tubulin polymerization inhibitory activity, with some showing IC₅₀ values superior to the reference drug combretastatin (B1194345) A-4. nih.gov For example, certain thiazole derivatives demonstrated IC₅₀ values for tubulin assembly inhibition as low as 2.00 ± 0.12 μM. nih.gov
DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition
DNA gyrase and dihydrofolate reductase (DHFR) are essential enzymes for DNA synthesis and repair, making them targets for antimicrobial and anticancer agents. nih.govmdpi.com While the thiazole nucleus is present in various compounds designed as DHFR inhibitors, no specific experimental data was found regarding the inhibition of either DNA gyrase or DHFR by this compound. nih.govnih.gov Studies on other series of 1,3-thiazoles and related fused heterocyclic systems have identified potent DHFR inhibitors, with some compounds showing IC₅₀ values in the nanomolar range, significantly more active than the standard drug methotrexate. nih.gov
Anti-inflammatory Properties
The anti-inflammatory potential of various thiazole derivatives has been a subject of significant research. frontiersin.orgmdpi.comnih.govbiointerfaceresearch.com These studies often evaluate compounds using in vitro assays, such as inhibition of protein denaturation, and in vivo models like carrageenan-induced paw edema. mdpi.combiointerfaceresearch.com However, a specific evaluation of the anti-inflammatory properties of this compound was not found. Studies on other thiazoline-2-thione and thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated notable anti-inflammatory effects, with some compounds showing efficacy comparable to or exceeding that of standard drugs like Aspirin and Ibuprofen. mdpi.combiointerfaceresearch.com
Antioxidant Activity Evaluation
The thiazole core is a feature in many compounds evaluated for antioxidant properties, often through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging. mdpi.comresearchgate.net Despite this, no specific data on the antioxidant capacity of this compound was identified in the reviewed scientific literature. Research on other novel thiazole derivatives has demonstrated significant antioxidant potential, with some compounds exhibiting high levels of DPPH radical inhibition. researchgate.net For example, a series of 4-thiomethyl-functionalised 1,3-thiazoles showed DPPH radical inhibition in the range of 70-98%. researchgate.net
Efflux Pump Inhibition in Multidrug-Resistant Organisms
There is no publicly available scientific data or research evaluating the potential of this compound as an efflux pump inhibitor in multidrug-resistant organisms. In vitro assays to determine the minimum inhibitory concentration (MIC) reduction of antibiotics in the presence of this compound or direct assessments of its impact on specific efflux pumps have not been reported.
Hepatoprotective Activity Assessments
No studies have been published detailing the in vitro hepatoprotective effects of this compound. Research assessing its ability to mitigate cellular damage in liver cell lines, such as HepG2, when exposed to toxins like carbon tetrachloride (CCl4) or acetaminophen, is not present in the available literature. Consequently, there is no data on its effects on liver enzyme levels or other markers of hepatotoxicity.
Structure Activity Relationship Sar Studies of 4 4,5 Dimethyl 1,3 Thiazol 2 Yl Morpholine and Analogs
Impact of Substitutions on the Thiazole (B1198619) Ring on Biological Activity Profiles
The biological activity of thiazole-containing compounds is significantly modulated by the nature and position of substituents on the thiazole ring. globalresearchonline.netnih.gov Research indicates that most biologically active thiazole derivatives feature substitutions at the C2 and C4 positions, and occasionally at the C5 position. tandfonline.com The properties of these substituents directly influence the compound's biological effects. tandfonline.com
Structure-activity relationship studies have demonstrated that the introduction of different functional groups on the thiazole ring can lead to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions. nih.govmdpi.com For instance, in a series of morpholine-derived thiazoles designed as carbonic anhydrase (CA-II) inhibitors, substitutions on a phenyl group at the C4 position of the thiazole ring had a profound impact on inhibitory potency. nih.gov
A key finding was that electron-withdrawing groups generally enhance activity. The presence of a 4-para-nitrophenyl substituent resulted in a more potent series of compounds compared to those with an unsubstituted phenyl ring. nih.gov The nitro group's electron-withdrawing nature can influence the molecule's pKa, hydrophobicity, and lipophilicity, potentially facilitating easier interaction with the target enzyme's channel. nih.gov Conversely, analogs with a 4-para-chlorophenyl group exhibited the least inhibitory activity, although a larger halogen like bromine at the same position led to good potency, suggesting a complex interplay between electronic and steric factors. nih.gov
Further SAR studies on various thiazole derivatives have shown that:
Substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased antifungal and antituberculosis activities in certain hybrid molecules. nih.gov
In anticancer studies, various substitutions on a benzylidene moiety attached to the thiazole ring resulted in differing IC50 values against cancer cell lines like MCF-7 and HepG2. mdpi.com
Table 1: Impact of C4-Phenyl Substituents on CA-II Inhibitory Activity of Morpholine-Thiazole Analogs
| C4-Phenyl Substituent | Relative Potency | IC50 Range (µM) | Reference |
| 4-nitro | High | 14-20 | nih.gov |
| 4-bromo | Good | 23.80 | nih.gov |
| Unsubstituted | Moderate | 24-46 | nih.gov |
| 4-chloro | Low | 31-59 | nih.gov |
Influence of the Morpholine (B109124) Moiety on Binding Affinity and Selectivity
The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties such as polarity and solubility, which can enhance bioavailability. semanticscholar.org In hybrid thiazole-morpholine structures, the morpholine moiety plays a crucial role in modulating binding affinity and selectivity for biological targets. nih.govbenthamscience.com
The morpholine nucleus is often incorporated into drug candidates to improve their pharmacokinetic profiles. semanticscholar.org Its ability to enhance water solubility can be particularly beneficial for oral administration. semanticscholar.org In hybrid structures, the morpholine ring is not merely a passive solubilizing group but an active contributor to the pharmacophore, influencing how the molecule fits into and interacts with its biological target. The synthesis of various hybrid structures where a thiazole ring is linked to a morpholine nucleus has become a popular strategy in the search for new bioactive compounds. benthamscience.comnih.gov
Role of Linker and Bridging Units in Hybrid Thiazole-Morpholine Structures
Common linkers include simple alkyl chains, acetamide (B32628) groups, and more complex hydrazone bridges. nih.govresearchgate.net For instance, a series of novel anticancer agents was developed by linking a 4-(3,4,5-trimethoxyphenyl)thiazole core to a morpholine ring via an N-acetamido side chain. nih.gov The structure of this linker is pivotal for positioning the key pharmacophoric elements correctly within the binding pocket.
In another example, thiosemicarbazone derivatives have been used as a versatile platform to create hybrid compounds where a morpholine moiety is linked to a thiazole ring. researchgate.net The resulting structures' antitumor activity was evaluated, demonstrating that the linker plays a fundamental role in the molecule's ability to inhibit cancer cell growth. researchgate.net
Conformational Effects and Steric Factors on Structure-Activity Relationships
The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule fits into its biological target. For thiazole-morpholine analogs, conformational effects and steric factors significantly influence the structure-activity relationship. The formation of the thiazole ring itself introduces a degree of rigidity into the molecule. researchgate.netresearchgate.net
Conformational analysis of thiazole-containing structures reveals that they have reduced flexibility compared to their open-chain counterparts. researchgate.netresearchgate.net This conformational restriction can be advantageous, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. A rigid motif can be identified within the thiazole structure, which is preserved across low-energy conformers. researchgate.netresearchgate.net
Steric hindrance is another critical factor. The bulkiness of substituents on either the thiazole or the morpholine ring can affect the binding of the inhibitor to its target. nih.gov For example, in the case of CA-II inhibitors, the steric characteristics of a nitro group on a phenyl substituent were noted to alter the inhibitor's binding within the enzyme's channel. nih.gov This suggests that while electronic properties are important, the size and spatial arrangement of substituents must also be optimized to avoid unfavorable steric clashes and to ensure a snug fit within the binding site.
The interplay between the thiazole and morpholine rings, connected by a linker, creates a unique conformational landscape. The rotational freedom around the bonds of the linker allows the molecule to adopt various spatial arrangements. Understanding these preferred conformations is key to designing molecules with improved affinity and selectivity.
Chemical Optimization Vectors for Enhanced Biological Efficacy
The chemical optimization of thiazole-morpholine scaffolds for enhanced biological efficacy involves strategic modifications to the core structure, substituents, and linkers. nih.govbenthamscience.com Based on SAR studies, several vectors for optimization can be identified.
Thiazole Ring Substitution: As established, the C2, C4, and C5 positions of the thiazole ring are primary targets for modification. Introducing small, electron-withdrawing groups at the C4-position, such as a nitro group on an appended phenyl ring, has been shown to increase potency in certain enzyme inhibitor series. nih.gov Exploring a diverse range of substituents with varying electronic and steric properties at these positions is a key strategy for fine-tuning activity.
Morpholine Moiety Modification: While the morpholine ring itself is often retained for its favorable pharmacokinetic properties, its point of attachment and the introduction of substituents on the morpholine ring could be explored. However, modifications here must be carefully considered to maintain the desired solubility and bioavailability enhancements.
Linker Optimization: The linker connecting the thiazole and morpholine moieties offers significant scope for optimization. Varying the length, rigidity, and hydrogen-bonding capacity of the linker can alter the relative orientation of the two rings, leading to improved binding affinity. For example, replacing flexible alkyl chains with more rigid units like amides or incorporating heteroatoms can systematically probe the optimal spatial arrangement for the pharmacophores.
Bioisosteric Replacement: Another optimization strategy involves the bioisosteric replacement of either the thiazole or morpholine ring. For instance, replacing the morpholine with other heterocyclic systems like piperazine (B1678402) or piperidine (B6355638) can significantly alter the biological activity profile, as seen in studies on tubulin polymerization inhibitors. nih.gov Similarly, replacing the thiazole ring with other 5-membered heterocycles could lead to new compounds with different selectivity profiles.
By systematically pursuing these optimization vectors, medicinal chemists can develop novel 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine analogs with enhanced efficacy and selectivity for a wide range of biological targets. benthamscience.com
Mechanistic Investigations at the Molecular and Cellular Level
Molecular Target Identification and Ligand-Target Binding Interactions
The interaction of 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine and its analogs with specific molecular targets, primarily enzymes and receptors, has been a subject of significant research. These studies aim to elucidate the binding mechanisms that underpin the compound's biological effects.
Enzyme Active Site Interactions
The thiazole-morpholine scaffold has been identified as a pharmacophore with the potential to interact with the active sites of several key enzymes, leading to their inhibition.
Carbonic Anhydrase-II (CA-II): Research into morpholine-derived thiazoles has highlighted their potential as inhibitors of carbonic anhydrase-II (CA-II), a zinc-containing enzyme crucial for various physiological processes. A study involving a series of 25 newly synthesized morpholine-based thiazole (B1198619) derivatives demonstrated varying degrees of inhibitory action against bovine CA-II. nih.govrsc.org The presence of both the thiazole and morpholine (B109124) moieties was found to be advantageous for enhancing inhibitory efficacy through interactions with the enzyme's active site. nih.govrsc.org
Kinetic studies on one of the most potent compounds in the series, a 4-para-nitrophenyl N-ethyl-morpholine derivative, revealed a competitive mode of inhibition with a Ki value of 9.64 ± 0.07 μM. nih.gov This suggests that the inhibitor directly competes with the natural substrate for binding to the active site. Molecular docking simulations further illuminated the binding interactions, showing that these compounds can orient themselves within the active site to interact with key residues. nih.gov For instance, certain derivatives exhibited greater binding affinity than the standard inhibitor, acetazolamide. nih.gov The inhibitory concentrations (IC50) for different substituted morpholine-based thiazoles ranged from 14 to 59 μM. nih.gov
Tubulin: The thiazole scaffold is a known feature in many tubulin polymerization inhibitors, which are crucial in cancer chemotherapy. While direct studies on this compound are limited, research on related thiazole derivatives provides valuable insights. For example, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov Several of these compounds demonstrated potent inhibition, with IC50 values for tubulin assembly ranging from 2.00 ± 0.12 μM to 5.11 ± 0.31 μM, some of which were more potent than the reference drug combretastatin (B1194345) A-4. nih.gov Molecular docking studies have consistently shown that thiazole derivatives can bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics. nih.govnih.gov One study involved the reaction of a 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide with morpholine, indicating the feasibility of incorporating the morpholine moiety into potent tubulin inhibitors. researchgate.net
Cyclooxygenase (COX): Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in inflammation. Both selective COX-2 inhibitors and non-selective COX-1/COX-2 inhibitors containing a thiazole ring have been developed. nih.govnih.gov For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) was identified as a non-selective COX-1/COX-2 inhibitor, while 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) was found to be a selective COX-2 inhibitor with an IC50 of 11.65 ± 6.20 μM for COX-2-dependent PGE2 production. nih.gov The introduction of methyl groups at positions 4 and 5 of the thiazole ring has been noted to lead to compounds with primarily COX-1 inhibitory activity. nih.gov
Acetylcholinesterase (AChE): The 2-aminothiazole (B372263) core is a recognized scaffold for the development of acetylcholinesterase (AChE) inhibitors, which are important in the management of Alzheimer's disease. nih.govnih.gov Studies on various 2-aminothiazole derivatives have demonstrated significant AChE inhibitory activity. For example, 2-amino-4-(4-bromophenyl)thiazole (B182969) exhibited an inhibition constant (Ki) of 0.129 ± 0.030 μM against AChE. nih.gov Molecular docking studies of these derivatives have revealed their potential to bind within the active site of AChE, interacting with key amino acid residues. nih.gov
Receptor Modulation Mechanisms
The morpholinyl-thiazole framework has also been explored for its ability to modulate the activity of specific receptors, notably the Corticotropin-Releasing Factor Receptor 1 (CRF1).
Antagonists of the CRF1 receptor are of interest for treating stress-related disorders. A series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which can be considered analogs of the this compound core, have been synthesized and evaluated for their binding affinity to the human CRF1 receptor. nih.govnih.gov Competitive binding assays using membranes from cells expressing the CRF1 receptor showed that several of these compounds could displace the radiolabeled ligand [125I]-Tyr0 sauvagine (B13155) in a dose-dependent manner. nih.gov Four of the tested compounds exhibited superior binding affinity to the standard antagonist antalarmin, with log IC50 values ranging from -8.22 to -7.88, compared to -7.78 for antalarmin. nih.gov This indicates a high affinity for the receptor, suggesting that the thiazole-based scaffold is a promising starting point for the development of potent CRF1 receptor antagonists.
Cellular Pathway Modulation Studies
The interactions of this compound and its analogs at the molecular level translate into the modulation of various cellular pathways, including those involved in cell death, microbial pathogenesis, and biofilm formation.
Apoptosis Induction in Cancer Cell Lines
A significant body of research points to the ability of thiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for the anticancer activity of many chemotherapeutic agents.
Studies on various thiazole-containing compounds have demonstrated their pro-apoptotic effects across different cancer cell lines. For instance, a novel thiazole derivative was shown to induce apoptosis in human glioma cells by mechanisms involving the cleavage of PARP1 and caspase-3, an increase in the levels of pro-apoptotic proteins like Bax and Bim, and a decrease in the level of phospho-ERK1/2 kinase. researchgate.net Another study on newly synthesized thiazole derivatives found that one compound induced cell cycle arrest at the G1/S phase and significantly increased the percentage of early and late apoptotic cells in MCF-7 breast cancer cells. mdpi.com This was accompanied by an increase in the expression of pro-apoptotic genes (bax, puma) and a decrease in the anti-apoptotic gene Bcl-2, indicating the involvement of the mitochondrial-dependent apoptosis pathway. nih.gov Furthermore, some thiazole derivatives have been shown to upregulate the expression of caspases-3, -8, and -9, suggesting the activation of both intrinsic and extrinsic apoptotic pathways. rsc.org
The following table summarizes the apoptotic effects of some thiazole derivatives in different cancer cell lines:
| Compound/Derivative | Cancer Cell Line | Observed Effects | Reference |
| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | U251 and T98G (Glioma) | PARP1 and caspase-3 cleavage, increased Bax and Bim, decreased p-ERK1/2 | researchgate.net |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast Cancer) | Cell cycle arrest at pre-G1, increased early and late apoptosis | mdpi.com |
| Bis-thiazole derivative | KF-28 (Ovarian Cancer) | Upregulation of p53, puma, bax, caspases-3, -8, -9; downregulation of Bcl-2 | nih.gov |
| Piperazine-based bis(thiazole) | HCT-116 (Colorectal) | Upregulation of caspases-3, -8, -9, PUMA, p53; downregulation of Bcl-2 | rsc.org |
Membrane Permeabilization and Pore Formation in Pathogenic Microorganisms
Inhibition of Biofilm Formation in Bacterial Cultures
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. The inhibition of biofilm formation is a key strategy to combat persistent bacterial infections.
Several studies have demonstrated the efficacy of thiazole derivatives as inhibitors of biofilm formation. nih.govresearchgate.netnih.gov For example, a series of new thiazole nortopsentin analogues were shown to interfere with the initial steps of biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov These compounds exhibited a dose-dependent inhibition of biofilm formation, with some derivatives showing IC50 values in the low micromolar range (0.40–2.03 μM) against S. aureus. nih.gov Importantly, these compounds displayed an anti-virulence profile, meaning they inhibited biofilm formation at concentrations that did not affect the growth of the bacteria in their planktonic (free-living) form. researchgate.netnih.gov Another study on isatin-decorated thiazole derivatives also reported promising biofilm formation inhibition. nih.gov
The following table presents the biofilm inhibition data for some thiazole derivatives:
| Compound/Derivative | Bacterial Strain | Biofilm Inhibition (IC50) | Reference |
| Thiazole nortopsentin analogue 1p | S. aureus ATCC 25923 | 1.2 μM | nih.gov |
| Thiazole nortopsentin analogue 2i | S. aureus ATCC 25923 | 1.7 μM | nih.gov |
| Thiazole nortopsentin analogue 2j | S. aureus ATCC 25923 | 2.0 μM | nih.gov |
| Thiazole nortopsentin analogue 2n | S. aureus ATCC 25923 | 0.4 μM | nih.gov |
Ergosterol (B1671047) Level Modulation in Fungal Cells
Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. nih.govmdpi.com The biosynthesis of ergosterol is a complex pathway that serves as a primary target for many antifungal drugs. nih.govresearchgate.net The morpholine class of antifungals is known to interfere with this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth. nih.govmdpi.com
Morpholine-based fungicides typically inhibit two key enzymes in the ergosterol biosynthesis pathway: C14 reductase and C8-C7 isomerase. nih.gov Inhibition of these enzymes disrupts the normal sterol profile of the fungal cell membrane. While direct experimental data on the effect of this compound on ergosterol levels is not extensively available in the reviewed literature, its morpholine moiety suggests a high likelihood of activity as an ergosterol biosynthesis inhibitor. This mechanism of action is a well-established characteristic of morpholine-containing compounds used as agricultural and medical antifungal agents. nih.gov The thiazole component of the molecule could potentially influence the compound's affinity for fungal target enzymes or its pharmacokinetic properties. nih.gov
Table 1: Key Enzymes in Ergosterol Biosynthesis Targeted by Morpholine Antifungals
| Enzyme Target | Function in Ergosterol Pathway | Consequence of Inhibition |
| Sterol Δ14-reductase | Reduces the C14-15 double bond in sterol precursors. | Accumulation of ignosterol (B1194617) and other toxic sterol intermediates. scispace.com |
| Sterol Δ8-Δ7 isomerase | Isomerizes the C8-9 double bond to the C7-8 position. | Disruption of the final steps of ergosterol synthesis. nih.gov |
Modulation of Inflammatory Pathways (e.g., Lipoxygenase, Cyclooxygenase)
Inflammatory processes are mediated by various enzymatic pathways, including those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the metabolism of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov The inhibition of COX and LOX pathways is a key strategy in the development of anti-inflammatory drugs. nih.govnih.gov
The thiazole scaffold is a common feature in a number of compounds that have demonstrated anti-inflammatory properties, including the inhibition of COX and LOX enzymes. nih.govnih.gov Various derivatives of thiazole have been synthesized and evaluated for their potential to act as selective COX-2 inhibitors or dual COX/LOX inhibitors, which could offer therapeutic benefits with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
While specific studies detailing the inhibitory activity of this compound against COX and LOX enzymes are not prevalent in the examined literature, the presence of the thiazole ring suggests a potential for such activity. The anti-inflammatory potential of thiazole-containing compounds is an active area of research, with structure-activity relationship (SAR) studies aiming to optimize their inhibitory potency and selectivity. nih.gov
Table 2: Examples of Thiazole Derivatives and their Reported Anti-Inflammatory Activity
| Thiazole Derivative Class | Reported Activity | Reference |
| 5,6-diarylimidazo[2.1-b]thiazoles | Potent and selective COX-2 inhibition | nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amines | Direct 5-LOX inhibition | nih.gov |
| Thiazolidinones | Moderate to good COX-1/LOX inhibition | nih.gov |
Advanced Research Applications and Future Perspectives Beyond Traditional Biomedicine
Integration into Composite Materials and Polymer Chemistry
Direct research specifically detailing the integration of 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine into composite materials or its use as a monomer or additive in polymer chemistry is not extensively documented in current scientific literature. However, the constituent moieties of the molecule, the thiazole (B1198619) and morpholine (B109124) rings, possess intrinsic properties that suggest potential utility in polymer science.
The thiazole ring is an aromatic heterocycle known for its thermal stability and electron-deficient nature, characteristics that are desirable in high-performance polymers. The morpholine ring, with its ether and secondary amine functionalities, can introduce polarity, increase hydrophilicity, and provide sites for hydrogen bonding. In theory, incorporating a molecule like this compound could serve to modify polymer properties, for instance, by acting as a compatibilizer in polymer blends or as a functional additive to enhance adhesion or thermal resistance. Further empirical research is required to validate these potential applications.
Potential in Materials Science, including Non-Linear Optical Applications
The field of materials science has shown significant interest in organic molecules with non-linear optical (NLO) properties for applications in optoelectronics, optical data storage, and signal processing. researchgate.net Thiazole derivatives have emerged as a promising class of compounds for these applications. researchgate.netacs.org Their potential stems from the ability of the thiazole ring to participate in extended π-conjugated systems, which facilitate the intramolecular charge transfer (ICT) necessary for NLO activity.
Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the NLO properties of novel organic compounds. tandfonline.comnih.gov Key parameters calculated include linear polarizability (α), first hyperpolarizability (β), and second-order hyperpolarizability (γ). tandfonline.comnih.gov Research on various thiazole derivatives has shown that strategic modifications to the molecular structure can significantly enhance these NLO properties.
| Compound Name | Key Structural Features | Third-Order NLO Polarizability (γ) Value (a.u.) | Reference |
|---|---|---|---|
| (24Z)-N-(4-((4-nitrophenylimino)methyl)benzylidene)-4-nitrobenzenamine | Schiff base with nitro groups (acceptors) | 46.67 × 104 | tandfonline.com |
| (22Z)-N-(4-((Z)-(5-nitrothiazol-2-ylimino)methyl)benzylidene)-5-nitrothiazol-2-amine | Schiff base with nitrothiazole groups (acceptors) | 22.34 × 104 | tandfonline.com |
| (22Z)-N-((4-((5-nitrobenzo[d]thiazol-2-ylimino)methyl)phenyl)methylene)-5 nitrobenzo[d]thiazol-2-amine | Schiff base with extended benzothiazole (B30560) system and nitro groups (acceptors) | 124.15 × 104 | tandfonline.com |
While this compound itself has not been specifically evaluated, the data on related structures suggest that functionalizing it to create a more pronounced donor-π-acceptor system could yield a material with significant NLO activity, making it a candidate for future investigation in materials science.
Thiazole-Morpholine Hybrids in Chemical Biology Probe Development
Molecular hybridization—the strategy of combining two or more distinct pharmacophores into a single molecule—is a powerful tool in medicinal chemistry and has been extended to the development of chemical probes for studying biological systems. nih.govacs.org Thiazole-morpholine hybrids are recognized as versatile scaffolds for creating such probes due to their structural versatility and diverse biological activities. nih.govacs.orgbenthamscience.com These probes are designed to interact with specific biological targets like enzymes or receptors, enabling researchers to investigate cellular pathways and mechanisms of action. nih.govacs.org
A prominent example of a chemical probe that shares the core 4,5-dimethylthiazole (B1345194) structure with the subject compound is MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). mdpi.comfishersci.ca MTT is a widely used colorimetric probe in cell biology to assess metabolic activity and cell viability. fishersci.ca In living, metabolically active cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT to form a purple, insoluble formazan (B1609692) product. fishersci.ca The amount of formazan produced, which can be quantified by spectrophotometry after solubilization, is directly proportional to the number of living cells.
The function of MTT as a chemical probe underscores the utility of the 4,5-dimethylthiazole moiety as a stable and effective core for designing tools for chemical biology. The morpholine group in this compound could be functionalized to append targeting ligands, fluorescent reporters, or reactive groups, thereby creating sophisticated probes for various biological investigations beyond simple viability assays. The structural similarity between the core of the title compound and the well-established MTT probe highlights a promising future for developing novel thiazole-morpholine hybrids as next-generation chemical biology tools.
| Feature | This compound | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
|---|---|---|
| Core Structure | 4,5-dimethyl-1,3-thiazole | 4,5-dimethyl-1,3-thiazole |
| Substituent at Position 2 | Morpholine ring | Diphenyltetrazolium bromide ring system |
| Primary Application | Scaffold for chemical synthesis | Chemical biology probe for assessing cell metabolic activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(4,5-dimethyl-1,3-thiazol-2-yl)morpholine?
- Methodology : Optimize condensation reactions between morpholine derivatives and functionalized thiazoles. For example, reflux equimolar amounts of the thiazole precursor (e.g., 4,5-dimethyl-1,3-thiazol-2-amine) with morpholine derivatives in ethanol for 2–4 hours. Post-reaction, purify via recrystallization using a DMF–EtOH (1:1) solvent system to isolate crystalline products .
- Key Parameters : Monitor reaction progress via TLC, and confirm purity using melting point analysis or HPLC.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD). Grow crystals via slow evaporation of a DMF solution. Use an Agilent SuperNova diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and an Atlas detector. Refine the structure using SHELXL (SHELX-2018 suite) with full-matrix least-squares methods. Validate geometric parameters (bond lengths, angles) against expected values (e.g., C–S bond ≈ 1.75 Å, C–N in thiazole ≈ 1.30 Å) .
- Validation : Acceptable refinement residuals: , , and .
Q. What purification strategies are recommended for this compound?
- Methodology : Use column chromatography with silica gel (60–120 mesh) and a hexane–ethyl acetate gradient (70:30 to 50:50). For crystalline products, recrystallize from a DMF–EtOH mixture (1:1) to achieve >95% purity. Confirm purity via NMR (absence of extraneous peaks) and HPLC (retention time consistency) .
Advanced Research Questions
Q. How can crystallographic challenges like twinning be resolved during structural analysis?
- Methodology : For twinned crystals, use PLATON’s
TwinRotMatto separate diffraction domains. Refine twin components iteratively (e.g., 47.16% minor domain) using SHELXL’sTWINandBASFcommands. Apply multi-scan absorption corrections (e.g., viaCrysAlis PRO) to mitigate intensity errors . - Validation : Post-refinement, verify the absence of residual electron density (>0.5 eÅ) and validate hydrogen-bonding networks using Mercury software.
Q. How do π-π interactions influence the crystal packing of this compound?
- Methodology : Analyze intermolecular interactions using Mercury or OLEX2. Measure centroid-to-centroid distances (e.g., 3.571 Å for thiazole–triazole π-π stacking) and dihedral angles (<10° for near-parallel stacking). Use Multiwfn to calculate electron density isosurfaces and visualize π-orbital overlap .
- Implications : These interactions stabilize layered structures along the ac plane, which may correlate with solid-state photophysical properties .
Q. How can electronic structure analysis inform reactivity predictions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compute frontier molecular orbitals (HOMO-LUMO gap). Use Multiwfn to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites (e.g., negative ESP at morpholine oxygen). Validate via experimental reactivity (e.g., nucleophilic substitution at the thiazole C2 position) .
Q. What strategies link structural features to bioactivity (e.g., enzyme inhibition)?
- Methodology : Compare the compound’s thiazole-morpholine scaffold to known inhibitors (e.g., VPC 14449, IC = 0.34 µM). Perform molecular docking (AutoDock Vina) using AR-DBD (PDB: 2LO) to assess binding affinity. Correlate substituent effects (e.g., 4,5-dimethylthiazole) with steric/electronic compatibility in the active site .
- Validation : Validate docking results with in vitro assays (e.g., fluorescence polarization for DNA-binding inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
